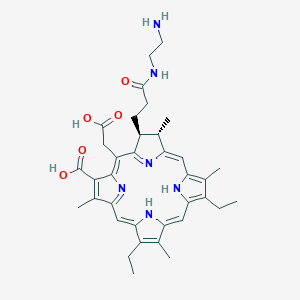
meso-Chlorin e(6) monoethylene diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meso-Chlorin e(6) monoethylene diamine, also known as this compound, is a useful research compound. Its molecular formula is C36H44N6O5 and its molecular weight is 640.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Mesoporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy (PDT)
Mechanism of Action:
PDT utilizes photosensitizers like Mce6, which, upon light activation, generate reactive oxygen species (ROS) that can induce cell death in targeted tissues. This mechanism is particularly effective against cancer cells due to their higher metabolic activity compared to normal cells.
Case Studies:
- Combination Therapy with Chemotherapy: A study demonstrated that Mce6 conjugated with HPMA copolymer significantly suppressed tumor growth in ovarian carcinoma models when combined with chemotherapy agents like Adriamycin. The combination therapy exhibited greater efficacy than either treatment alone, highlighting the potential of Mce6 in enhancing the effects of conventional chemotherapy .
- Photoimmunotherapy (PIT): Mce6 has been successfully conjugated to monoclonal antibodies for targeted therapy. In a study involving cisplatin-resistant ovarian cancer tissues, PIT using Mce6 yielded a 12.9-fold increase in cytotoxicity compared to cisplatin alone, showcasing its potential in overcoming drug resistance .
Cancer Treatment Applications
Targeted Drug Delivery:
Mce6's ability to selectively accumulate in tumor tissues makes it an ideal candidate for targeted drug delivery systems. This characteristic enhances the therapeutic index while minimizing systemic toxicity.
Synergistic Effects:
Research has shown that when Mce6 is used in conjunction with other chemotherapeutic agents, such as carboplatin, it can significantly enhance the efficacy of these drugs. For instance, studies indicated that combining carboplatin with PDT using Mce6 resulted in improved tumor response rates compared to carboplatin alone .
Antimicrobial Applications
Mce6 also exhibits antimicrobial properties, making it useful in treating infections. Its photosensitizing ability allows it to be used against a range of pathogens when activated by specific wavelengths of light.
Case Studies:
- Broad-Spectrum Antimicrobial Effects: Research has demonstrated that Mce6 can effectively target bacterial infections through PDT, providing a novel approach for treating antibiotic-resistant strains .
Despite the promising applications of Mce6, further research is needed to optimize its formulation and delivery methods. Investigations into its long-term safety and efficacy profiles are essential before widespread clinical adoption.
化学反応の分析
Photochemical Reactions
Meso-Chlorin e(6) monoethylene diamine acts as a photosensitizer, participating in photochemical reactions that lead to the generation of singlet oxygen and other reactive species when exposed to light, particularly in the red region of the spectrum (around 660 nm).
-
Mechanism : Upon excitation by light, the compound transitions to an excited state, facilitating energy transfer to molecular oxygen, producing singlet oxygen (1O2), which is cytotoxic to cancer cells.
Interaction with Biological Targets
Research has shown that this compound can effectively target cancer cells, leading to cell death through mechanisms such as:
-
Reactive Oxygen Species Generation : Induction of oxidative stress in targeted cells.
-
Cellular Uptake : Enhanced uptake due to modifications that improve solubility and binding affinity for cellular structures.
Conjugation Reactions
This compound can also be conjugated with various polymers and biomolecules to enhance its therapeutic efficacy:
-
Polymer Conjugation : For instance, conjugation with N-(2-hydroxypropyl)methacrylamide copolymer enhances tumor targeting and retention in tissues, improving therapeutic outcomes in photodynamic therapy.
-
Protein Conjugation : Covalent attachment to proteins has been explored for applications in tissue adhesion and targeted therapy.
Antitumor Activity Studies
Studies have demonstrated the effectiveness of this compound in combination therapies:
-
Combination Therapy : When used alongside chemotherapeutic agents like Adriamycin, it shows enhanced antitumor effects against human ovarian carcinoma models (OVCAR-3).
-
Dosage and Efficacy : The concentration of the compound in tumor tissues peaked at approximately 18 hours post-administration, indicating optimal timing for photodynamic treatment.
Table of Key Findings
特性
CAS番号 |
147740-90-7 |
|---|---|
分子式 |
C36H44N6O5 |
分子量 |
640.8 g/mol |
IUPAC名 |
(17S,18S)-18-[3-(2-aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-7,12-diethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C36H44N6O5/c1-7-21-17(3)25-14-27-19(5)23(9-10-31(43)38-12-11-37)34(41-27)24(13-32(44)45)35-33(36(46)47)20(6)28(42-35)16-30-22(8-2)18(4)26(40-30)15-29(21)39-25/h14-16,19,23,39-40H,7-13,37H2,1-6H3,(H,38,43)(H,44,45)(H,46,47)/t19-,23-/m0/s1 |
InChIキー |
MMRWZOAXVYLIMG-CVDCTZTESA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |
異性体SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |
正規SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)NCCN)C)C)CC)C |
同義語 |
Mce(6) Mce(6) disodium salt Mce6 cpd meso-chlorin e(6) monoethylene diamine meso-chlorin e(6) monoethylene diamine, disodium salt meso-chlorin e6 monoethylenediamine mesochlorin e6 monoethylenediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















